5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzo[d]thiazolyl moiety, and a tert-butyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazol-2-yl intermediate, which can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones under basic conditions . The next step involves the formation of the pyrrol-2-one ring, which can be accomplished by reacting the benzo[d]thiazol-2-yl intermediate with a suitable α,β-unsaturated carbonyl compound in the presence of a base . Finally, the tert-butyl-substituted phenyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dihydro derivatives with reduced benzo[d]thiazol-2-yl moiety.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21N3OS |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one |
InChI |
InChI=1S/C21H21N3OS/c1-21(2,3)13-8-10-14(11-9-13)24-18(25)12-15(19(24)22)20-23-16-6-4-5-7-17(16)26-20/h4-11,22-23H,12H2,1-3H3/b20-15+,22-19? |
InChI Key |
LRMBIQNKUJBUGS-MZHRKZHDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N |
Origin of Product |
United States |
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